1-Oxo-3,4,5,6-tetrahydro-2H-1lambda~5~-azepine
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Overview
Description
3,4,5,6-Tetrahydro-2H-azepine 1-oxide is a heterocyclic compound with the molecular formula C6H11NO It belongs to the class of azepines, which are seven-membered nitrogen-containing rings
Preparation Methods
The synthesis of 3,4,5,6-Tetrahydro-2H-azepine 1-oxide can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone oxime with a suitable oxidizing agent can lead to the formation of the desired azepine oxide. Industrial production methods often involve one-pot synthesis techniques, which streamline the process by combining multiple reaction steps into a single operation .
Chemical Reactions Analysis
3,4,5,6-Tetrahydro-2H-azepine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide to its corresponding amine.
Substitution: The nitrogen atom in the azepine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5,6-Tetrahydro-2H-azepine 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,4,5,6-Tetrahydro-2H-azepine 1-oxide exerts its effects involves interactions with various molecular targets. The nitrogen atom in the azepine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved include enzyme inhibition and modulation of receptor activity, which are critical for its potential therapeutic applications.
Comparison with Similar Compounds
3,4,5,6-Tetrahydro-2H-azepine 1-oxide can be compared with other similar compounds such as:
Azepines: These include 2H-azepine and its derivatives, which share the seven-membered ring structure but differ in their substituents and oxidation states.
Benzodiazepines: These compounds have a fused benzene ring and exhibit different pharmacological properties.
Oxazepines and Thiazepines: These contain oxygen or sulfur atoms in the ring, respectively, leading to variations in chemical reactivity and biological activity.
The uniqueness of 3,4,5,6-Tetrahydro-2H-azepine 1-oxide lies in its specific ring structure and the presence of the oxide functional group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86544-60-7 |
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Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-oxido-3,4,5,6-tetrahydro-2H-azepin-1-ium |
InChI |
InChI=1S/C6H11NO/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 |
InChI Key |
IVQAWSIUPSEIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=[N+](CC1)[O-] |
Origin of Product |
United States |
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